molecular formula C10H14N6O2 B12644527 (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol CAS No. 140438-63-7

(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol

Cat. No.: B12644527
CAS No.: 140438-63-7
M. Wt: 250.26 g/mol
InChI Key: UVPSXHQATSNKHM-PHDIDXHHSA-N
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Description

(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic organic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The compound’s unique structure, featuring a cyclopentane ring fused with a purine base, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the purine base or the cyclopentane ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in nucleic acid synthesis and metabolism. It can serve as a model compound for understanding the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or other pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in DNA or RNA synthesis and cellular processes. The exact pathways and targets may vary depending on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another purine nucleoside with structural similarities.

    Cyclopentyladenosine: A synthetic analog with a cyclopentane ring.

Uniqueness

(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both amino groups on the purine base. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

140438-63-7

Molecular Formula

C10H14N6O2

Molecular Weight

250.26 g/mol

IUPAC Name

(1R,2R)-4-(2,6-diaminopurin-9-yl)cyclopentane-1,2-diol

InChI

InChI=1S/C10H14N6O2/c11-8-7-9(15-10(12)14-8)16(3-13-7)4-1-5(17)6(18)2-4/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t5-,6-/m1/s1

InChI Key

UVPSXHQATSNKHM-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CC1N2C=NC3=C(N=C(N=C32)N)N)O)O

Canonical SMILES

C1C(CC(C1O)O)N2C=NC3=C(N=C(N=C32)N)N

Origin of Product

United States

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